molecular formula C16H23N3O4 B5694352 1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione

1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione

Cat. No.: B5694352
M. Wt: 321.37 g/mol
InChI Key: DXXPAOZBVDFJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione typically involves a multi-step process. One common method includes the coupling of cyclohexylamine with a pyrrolidine-2,5-dione derivative under optimized conditions. The reaction often employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticonvulsant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes. This inhibition can lead to anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

1-[[cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c20-13-6-7-14(21)18(13)10-17(12-4-2-1-3-5-12)11-19-15(22)8-9-16(19)23/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPAOZBVDFJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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